

The Neuropeptide S System: A Technical Guide to "Sfrngvgsgvkktsfrakq" and its Human Ortholog

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Compound of Interest

Compound Name: *Sfrngvgsgvkktsfrakq*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the neuropeptide S (NPS) system, with a particular focus on the rat neuropeptide S, identified by the amino acid sequence "**Sfrngvgsgvkktsfrakq**". We will explore its relationship with the human ortholog, its receptor (NPSR1), the associated signaling pathways, and the methodologies employed to investigate its function. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction to Neuropeptide S and its Receptor

Neuropeptide S (NPS) is a 20-amino-acid neurotransmitter that plays a crucial role in a variety of physiological processes, including the regulation of anxiety, wakefulness, and appetite^[1]. The peptide sequence "**Sfrngvgsgvkktsfrakq**" corresponds to the mature form of rat neuropeptide S^{[1][2][3]}. The human ortholog of NPS has a slightly different amino acid sequence: "SFRNGVGTGMKKTsfQRAKS"^[1]. Despite these differences, both peptides act as agonists for the neuropeptide S receptor (NPSR1), a G-protein coupled receptor (GPCR)^[1].

NPSR1 is widely expressed throughout the central nervous system, suggesting its involvement in a broad range of neurological functions. Notably, a single nucleotide polymorphism in the

human NPSR1 gene, resulting in an isoleucine to asparagine substitution at position 107 (I107N), has been shown to significantly impact the receptor's affinity for NPS and has been linked to conditions such as asthma and panic disorders.

Quantitative Analysis of NPS-NPSR1 Interaction

The interaction between neuropeptide S and its receptor has been quantified in various in vitro assay systems. The potency of NPS is typically measured by its half-maximal effective concentration (EC50), which represents the concentration of the peptide required to elicit 50% of the maximum biological response.

| Ligand | Receptor | Assay Type | Measured Value | Reference |
|-----------------------|----------------------|------------------------------------|--------------------|-----------|
| Rat Neuropeptide S | Human NPSR1 | Intracellular Calcium Mobilization | EC50: 3.2 nM | [4] |
| Human Neuropeptide S | Human NPSR1 (Asn107) | Functional Assay | EC50: 5.1–11.2 nM | [5] |
| Human Neuropeptide S | Human NPSR1 (Ile107) | Functional Assay | EC50: 0.25–1.13 nM | [5] |
| Murine Neuropeptide S | Murine NPSR1 | Dynamic Mass Redistribution | pEC50: 8.78 | [1] |

Table 1: Quantitative data on the interaction between Neuropeptide S and its receptor.

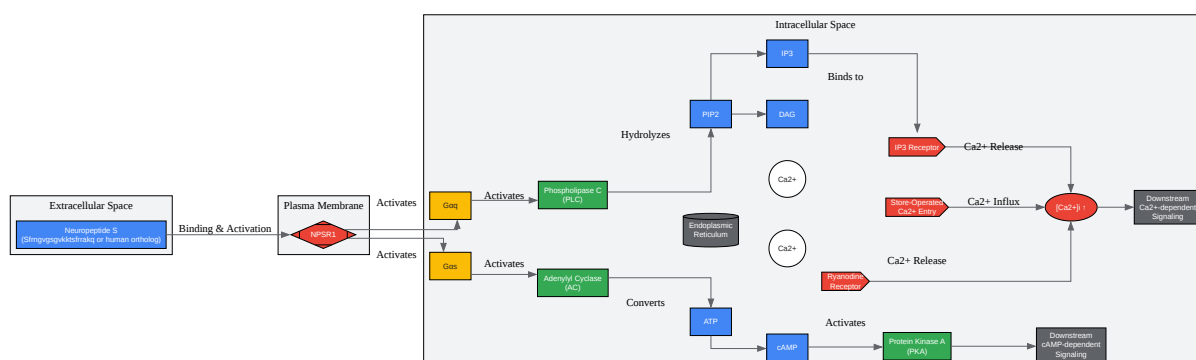
Neuropeptide S Receptor Signaling Pathways

Activation of the neuropeptide S receptor 1 (NPSR1) by NPS initiates a cascade of intracellular signaling events. NPSR1 is coupled to both Gq and Gs G-proteins, leading to the activation of two primary signaling pathways:

- **Gq Pathway:** Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic

reticulum, triggering the release of stored calcium ions into the cytoplasm. This initial calcium transient is followed by a sustained influx of extracellular calcium through store-operated calcium (SOC) channels[6][7]. Ryanodine receptors on the endoplasmic reticulum also contribute to this calcium mobilization[6][7].

- Gs Pathway: Coupling of NPSR1 to the Gs protein results in the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels can modulate the activity of various downstream effectors, including protein kinase A (PKA).



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Neuropeptide S Receptor Signaling Pathways

Experimental Protocols

A variety of experimental techniques are employed to characterize the NPS system. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_d) and the density of receptors (B_{max}) in a given tissue or cell preparation.

Objective: To quantify the binding of a radiolabeled ligand to NPSR1.

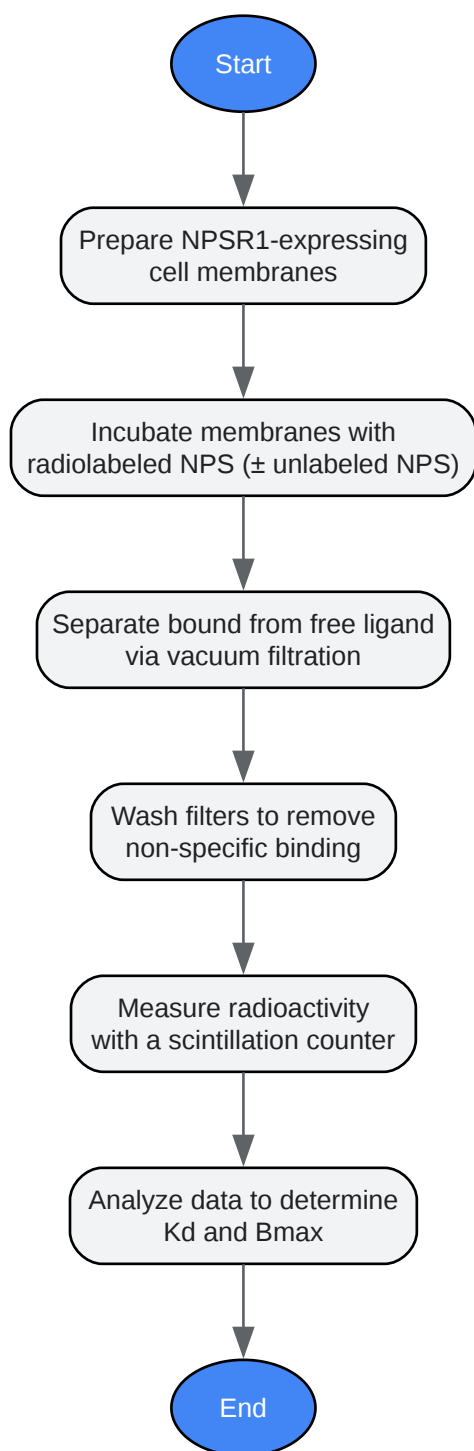
Materials:

- Cell membranes expressing NPSR1
- Radiolabeled NPS (e.g., [125 I]-NPS)
- Unlabeled NPS (for competition assays)
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
- Glass fiber filters (e.g., Whatman GF/C)
- Scintillation fluid
- Scintillation counter

Procedure:

- Membrane Preparation: Homogenize tissues or cells expressing NPSR1 in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

- Incubation: In a 96-well plate, combine the membrane preparation with a fixed concentration of radiolabeled NPS. For competition assays, also add varying concentrations of unlabeled NPS.
- Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
- Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
- Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis: Analyze the data using non-linear regression to determine the K_d and B_{max} values.



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Radioligand Binding Assay Workflow

Intracellular Calcium Imaging

This technique is used to measure changes in intracellular calcium concentration in response to NPSR1 activation.

Objective: To visualize and quantify NPS-induced calcium mobilization.

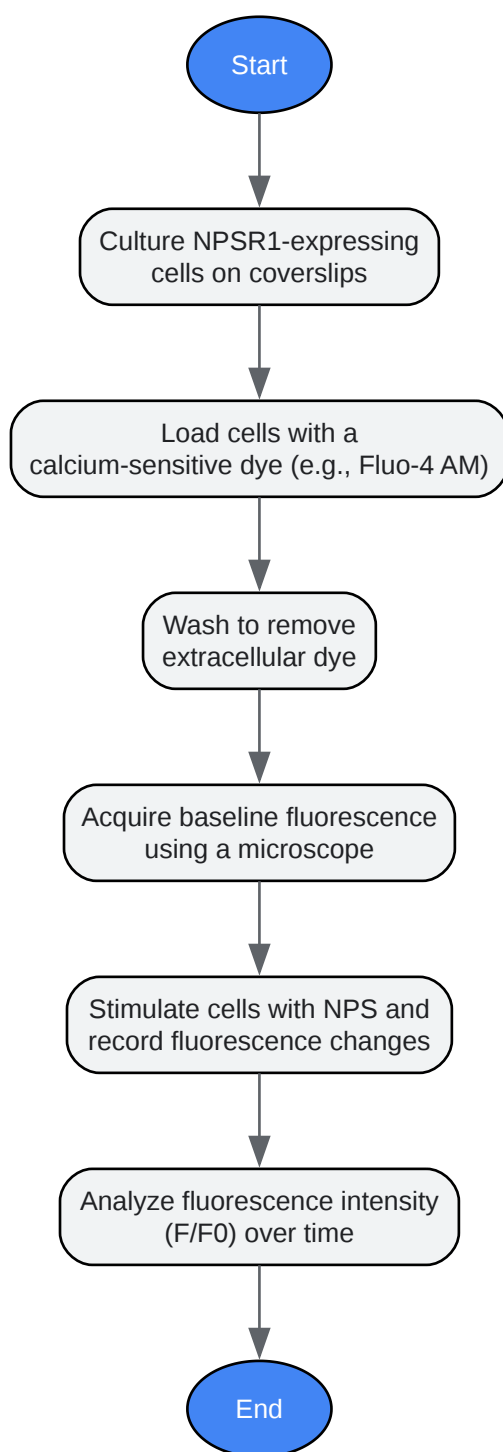
Materials:

- Live cells expressing NPSR1 (e.g., primary neurons or a cell line)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other physiological saline
- Fluorescence microscope equipped with a camera and appropriate filters
- Pharmacological inhibitors (e.g., U73122 for PLC, 2-APB for IP3 receptors, ryanodine for ryanodine receptors, SKF96365 for SOCE)

Procedure:

- **Cell Culture and Transfection:** Culture cells on glass coverslips and, if necessary, transfect them with a plasmid encoding NPSR1.
- **Dye Loading:** Incubate the cells with a solution containing Fluo-4 AM and Pluronic F-127 in HBSS for 30-60 minutes at 37°C. This allows the dye to enter the cells and be cleaved to its active, calcium-sensitive form.
- **Washing:** Gently wash the cells with fresh HBSS to remove excess extracellular dye.
- **Imaging:** Mount the coverslip on a fluorescence microscope. Acquire a baseline fluorescence reading.
- **Stimulation:** Perfuse the cells with a solution containing NPS and record the changes in fluorescence intensity over time.

- Pharmacology (Optional): To dissect the signaling pathway, pre-incubate the cells with specific pharmacological inhibitors before stimulating with NPS[2][7].
- Data Analysis: Quantify the changes in fluorescence intensity, typically expressed as a ratio of the fluorescence after stimulation to the baseline fluorescence (F/F_0).



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Intracellular Calcium Imaging Workflow

Conclusion

The neuropeptide S system, encompassing the peptide "**Sfrngvgsgvkkttsfrakq**" (rat NPS) and its human counterpart, represents a significant area of research with implications for the development of novel therapeutics for anxiety disorders, sleep disturbances, and other neurological conditions. The detailed understanding of its pharmacology, signaling pathways, and the availability of robust experimental protocols are essential for advancing our knowledge in this field and for the successful translation of basic research into clinical applications. This guide provides a foundational resource for professionals dedicated to exploring the complexities and therapeutic potential of the neuropeptide S system.

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